molecular formula C26H22O4 B8223941 ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate

ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate

Cat. No.: B8223941
M. Wt: 398.4 g/mol
InChI Key: OLLKWFSSTKMROR-UHFFFAOYSA-N
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Description

Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a terphenyl core with two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Formation of diketones

    Reduction: Formation of primary alcohols

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4,4’‘-dicarboxylate-[1,1’3’,1’'-terphenyl]: Lacks the ethynyl group, which may affect its electronic properties and reactivity.

    Diethyl 5’-bromo-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylate:

Uniqueness

Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other electronic materials .

Properties

IUPAC Name

ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-4-18-15-23(19-7-11-21(12-8-19)25(27)29-5-2)17-24(16-18)20-9-13-22(14-10-20)26(28)30-6-3/h1,7-17H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLKWFSSTKMROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#C)C3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
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ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
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ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
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ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
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ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
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ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate

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